molecular formula C8H7FN2O B11917958 (7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol

(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B11917958
M. Wt: 166.15 g/mol
InChI Key: FOEUZKRLHSXUMB-UHFFFAOYSA-N
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Description

(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H7FN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. The presence of a fluorine atom at the 7th position and a hydroxymethyl group at the 3rd position of the imidazo[1,2-a]pyridine ring system imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which impart distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various scientific research applications .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(7-fluoroimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7FN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2

InChI Key

FOEUZKRLHSXUMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2CO)C=C1F

Origin of Product

United States

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